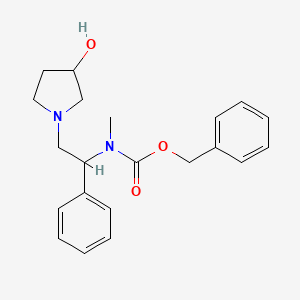
Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxypyrrolidinyl group, a phenylethyl group, and a methylcarbamic acid benzyl ester moiety.
準備方法
The synthesis of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves multiple steps. The synthetic route typically starts with the preparation of the hydroxypyrrolidinyl intermediate, followed by the introduction of the phenylethyl group. The final step involves the formation of the methylcarbamic acid benzyl ester moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
化学反応の分析
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
科学的研究の応用
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxypyrrolidinyl group is known to interact with enzymes and receptors, modulating their activity. The phenylethyl group contributes to the compound’s binding affinity and specificity. The methylcarbamic acid benzyl ester moiety plays a role in the compound’s stability and solubility .
類似化合物との比較
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester can be compared with similar compounds such as:
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid ethyl ester: This compound has an ethyl ester group instead of a benzyl ester group, which affects its solubility and reactivity.
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid methyl ester: This compound has a methyl ester group, leading to differences in its chemical properties and applications. The uniqueness of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester lies in its specific ester group, which imparts distinct characteristics to the molecule.
特性
IUPAC Name |
benzyl N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCJEOBWAOPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
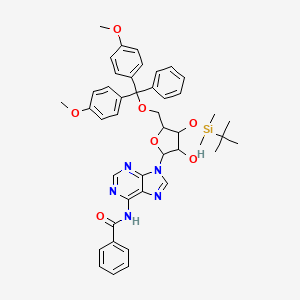
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

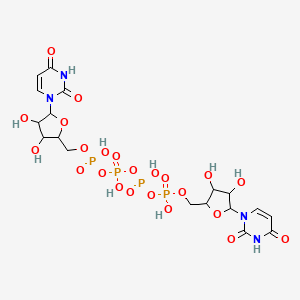
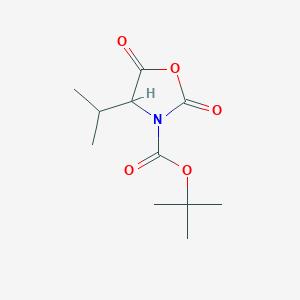
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
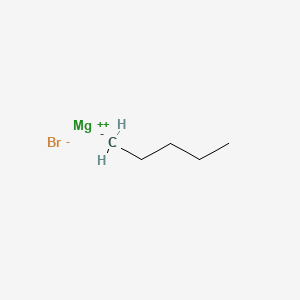

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
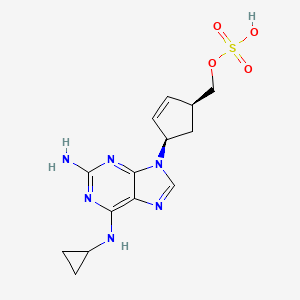
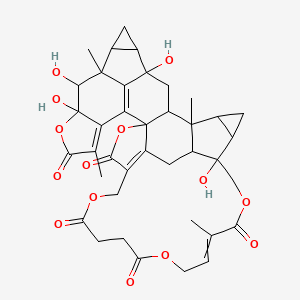
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
